2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile
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Overview
Description
2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile is a heterocyclic compound that contains both furan and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile typically involves the condensation of 2-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The use of catalysts like piperidine can enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a building block for bioactive molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile in biological systems is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of the amino and nitrile groups allows for potential interactions with nucleophilic and electrophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but contains a pyran ring instead of a furan ring.
2-Amino-3-cyano-4H-chromene: Contains a chromene ring and has been studied for its pharmacological properties.
Uniqueness
2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile is unique due to the combination of the furan and pyridine rings, which imparts distinct electronic properties and reactivity.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-amino-5-pyridin-2-ylfuran-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-7-5-9(14-10(7)12)8-3-1-2-4-13-8/h1-5H,12H2 |
InChI Key |
JDJJWILOYPWZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(O2)N)C#N |
Origin of Product |
United States |
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